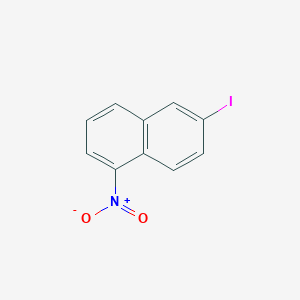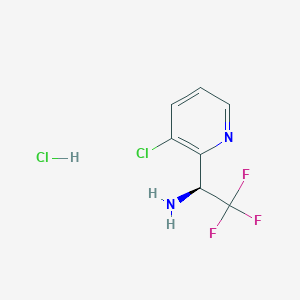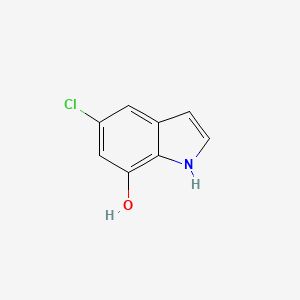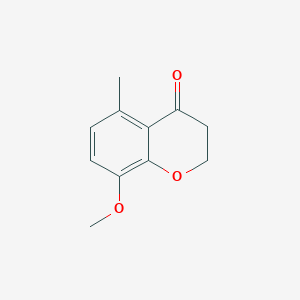
3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzohydrazide is an organic compound with the molecular formula C14H11Cl3N2O2. This compound is characterized by the presence of three chlorine atoms and a benzohydrazide moiety, making it a significant molecule in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-hydroxybenzoic acid and 2,4-dichlorobenzyl chloride.
Esterification: The 3-chloro-4-hydroxybenzoic acid is esterified using an appropriate alcohol and acid catalyst to form the corresponding ester.
Nucleophilic Substitution: The ester undergoes nucleophilic substitution with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the intermediate 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate.
Hydrazinolysis: The intermediate is then treated with hydrazine hydrate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, converting the hydrazide group to an amine.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzohydrazide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with essential enzymes. The exact pathways and targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 3,4-Dichloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 2,4-Dichloro-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide
Uniqueness
3-Chloro-4-((2,4-dichlorobenzyl)oxy)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its structural features contribute to its potential bioactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H11Cl3N2O2 |
|---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C14H11Cl3N2O2/c15-10-3-1-9(11(16)6-10)7-21-13-4-2-8(5-12(13)17)14(20)19-18/h1-6H,7,18H2,(H,19,20) |
InChI Key |
RBLVPVBHGHLGTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)Cl)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine](/img/structure/B13027491.png)

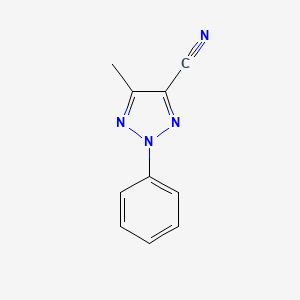
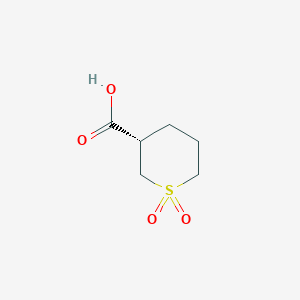
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B13027520.png)
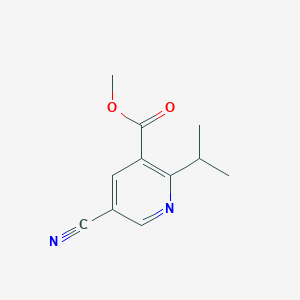


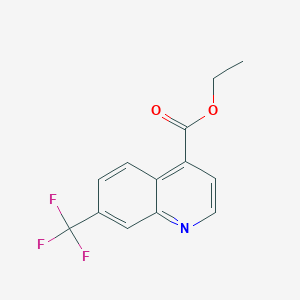
![2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13027535.png)
